molecular formula C16H17ClN2O2S B274189 N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide

N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide

Cat. No. B274189
M. Wt: 336.8 g/mol
InChI Key: QEIQMXAWEUKIRW-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide, commonly known as sulforhodamine 101 (SR101), is a fluorescent dye that has been extensively used in scientific research. It is a member of the rhodamine family of dyes and is commonly used as a vital stain for the visualization of cells and tissues.

Mechanism of Action

N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide is a fluorescent dye that binds to proteins in cells and tissues, allowing them to be visualized under a fluorescence microscope. The dye has a high affinity for astrocytes, which are labeled brightly with this compound. The exact mechanism of this binding is not fully understood, but it is thought to involve electrostatic interactions between the negatively charged dye and positively charged proteins in the cells.
Biochemical and Physiological Effects:
This compound is a non-toxic dye that does not affect the biochemical or physiological properties of cells and tissues. It is rapidly taken up by astrocytes and does not diffuse into neighboring cells, making it an ideal tool for studying astrocyte morphology and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide is its high affinity for astrocytes, which allows for their visualization and study. It is also a non-toxic dye that does not affect the biochemical or physiological properties of cells and tissues. However, one limitation of this compound is that it is not selective for astrocytes and can also label other cell types, such as neurons. This can make it difficult to distinguish between different cell types in complex tissues.

Future Directions

N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide has already been extensively used in scientific research, particularly in the field of neuroscience. However, there are still many areas where its use could be expanded. One possible future direction is the development of new dyes with even higher affinity and specificity for astrocytes. Another direction is the use of this compound in combination with other fluorescent dyes to study the interactions between different cell types in complex tissues. Overall, the future of this compound and other fluorescent dyes looks bright, and they will continue to be invaluable tools for studying the structure and function of cells and tissues.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide involves the reaction of 4-chlorobenzaldehyde with dimethylamine to form the corresponding imine. This is then reacted with 4-methylbenzenesulfonyl chloride to form the final product.

Scientific Research Applications

N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been used to label and visualize astrocytes, a type of glial cell in the brain, and to study their morphology and function. This compound has also been used to label and visualize neurons, and to study their activity and connectivity.

properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-N//'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C16H17ClN2O2S/c1-12-4-10-15(11-5-12)22(20,21)18-16(19(2)3)13-6-8-14(17)9-7-13/h4-11H,1-3H3/b18-16-

InChI Key

QEIQMXAWEUKIRW-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\N(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N(C)C

Origin of Product

United States

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